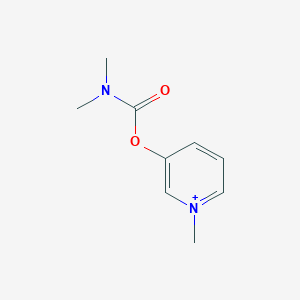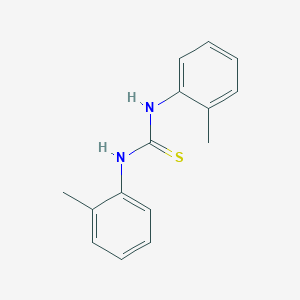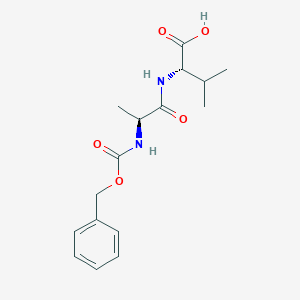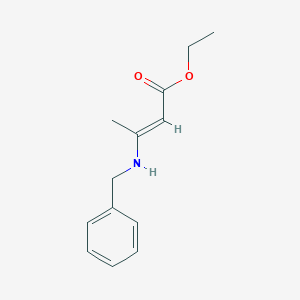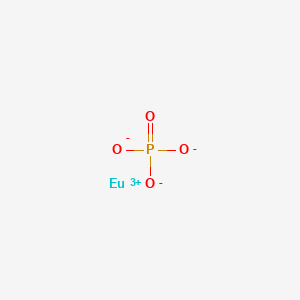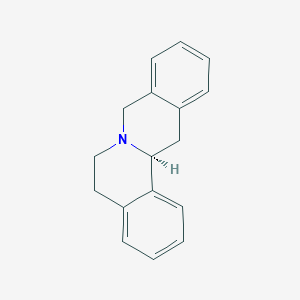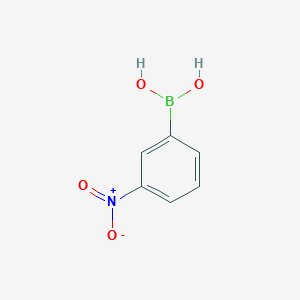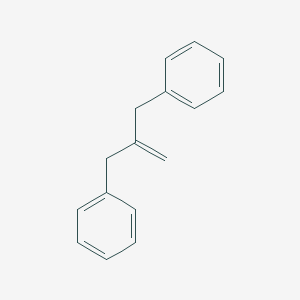
2-Benzylprop-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylprop-2-enylbenzene: is an organic compound with the molecular formula C16H14 It is a derivative of ethene where two benzyl groups are attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzylprop-2-enylbenzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium ethoxide in ethanol, followed by the addition of acetylene . The reaction proceeds under reflux conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using Grignard reagents . For example, phenylmagnesium bromide reacts with benzyl chloride to form the desired product. This method is favored due to its high yield and relatively simple reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylprop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like to form benzaldehyde and benzoic acid.
Reduction: Catalytic hydrogenation can reduce this compound to 1,1-dibenzylethane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms on the benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,1-Dibenzylethane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Benzylprop-2-enylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products
Mécanisme D'action
The mechanism of action of 2-Benzylprop-2-enylbenzene involves its ability to participate in various chemical reactions due to the presence of the benzyl groups. These groups can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.
Comparaison Avec Des Composés Similaires
Dibenzyl ether: Similar in structure but contains an oxygen atom between the benzyl groups.
Trans-1,2-Dibenzoylethylene: Contains a double bond between two benzoyl groups.
Uniqueness: 2-Benzylprop-2-enylbenzene is unique due to the presence of two benzyl groups attached to the same carbon atom, which imparts distinct chemical properties compared to its analogs. This structure allows for unique reactivity patterns, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
14213-80-0 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
Clé InChI |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canonique |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


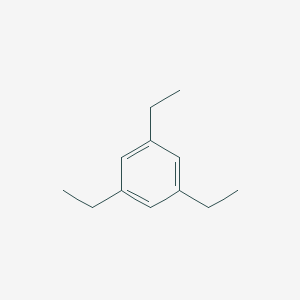
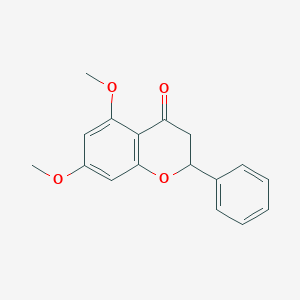
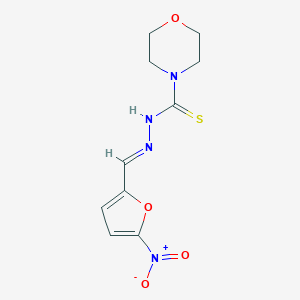
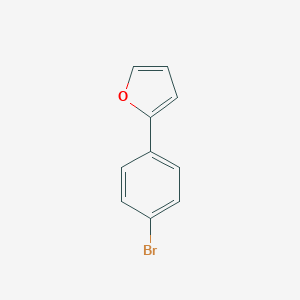
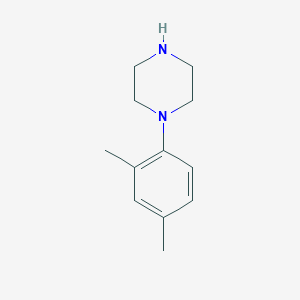
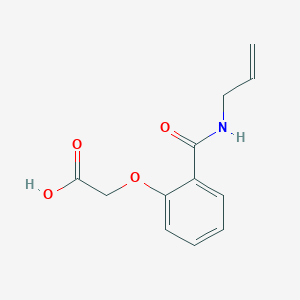
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
